(4-(4-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone
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Description
(4-(4-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a useful research compound. Its molecular formula is C20H19FN2O3 and its molecular weight is 354.381. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known to belong to the class of synthetic opioids, which typically act on opioid receptors in the brain.
Mode of Action
The exact mode of action of 4-F-PBP is not well-documented. Synthetic opioids generally work by binding to opioid receptors in the brain, mimicking the action of endogenous opioids (like endorphins). This binding inhibits the transmission of pain signals, leading to analgesic effects.
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
The biochemical properties of (4-(4-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone are not fully understood. It has been found to inhibit tyrosinase, a key enzyme in the melanogenesis pathway . This suggests that it may interact with this enzyme and potentially other proteins and biomolecules involved in this pathway.
Molecular Mechanism
The molecular mechanism of action of this compound is not fully elucidated. It is known to inhibit tyrosinase, suggesting that it may bind to this enzyme and prevent it from catalyzing the oxidation of phenolic compounds . This could lead to changes in gene expression and cellular metabolism.
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c1-25-17-4-2-3-14-13-18(26-19(14)17)20(24)23-11-9-22(10-12-23)16-7-5-15(21)6-8-16/h2-8,13H,9-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXHDTBJXFJWBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.